molecular formula C27H56 B1219689 Heptacosane CAS No. 593-49-7

Heptacosane

Cat. No.: B1219689
CAS No.: 593-49-7
M. Wt: 380.7 g/mol
InChI Key: BJQWYEJQWHSSCJ-UHFFFAOYSA-N
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Description

Heptacosane is a long-chain alkane with the molecular formula C27H56. It is a saturated hydrocarbon consisting of 27 carbon atoms and 56 hydrogen atoms. This compound is typically found in natural sources such as plant waxes and insect cuticles. This compound is known for its high melting point and stability, making it a subject of interest in various scientific fields .

Biochemical Analysis

Biochemical Properties

Heptacosane plays a role in biochemical reactions primarily as a component of essential oils and surface waxes in plants. It interacts with various biomolecules, including enzymes and proteins, in these contexts. For example, this compound has been shown to act as a potent inhibitor of P-glycoprotein (P-gp), a protein involved in multidrug resistance in cancer cells . By inhibiting P-gp, this compound enhances the retention of chemotherapeutic drugs like doxorubicin inside the cells, thereby increasing their cytotoxic effects .

Cellular Effects

This compound influences various cellular processes, particularly in cancer cells. It has been demonstrated to overcome multidrug resistance in acute myeloid leukemia cells by inhibiting P-glycoprotein . This inhibition leads to increased intracellular concentrations of chemotherapeutic drugs, enhancing their effectiveness. Additionally, this compound’s interaction with P-glycoprotein affects cell signaling pathways and gene expression related to drug resistance mechanisms .

Molecular Mechanism

At the molecular level, this compound exerts its effects by binding to P-glycoprotein and inhibiting its function . This inhibition prevents the efflux of chemotherapeutic drugs from the cells, allowing them to accumulate and exert their cytotoxic effects. This compound’s interaction with P-glycoprotein involves specific binding interactions that disrupt the protein’s normal function, leading to changes in gene expression and cellular metabolism associated with drug resistance .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound have been observed to change over time. Studies have shown that this compound is relatively stable and does not degrade quickly . Long-term exposure to this compound in in vitro models has demonstrated sustained inhibition of P-glycoprotein and enhanced retention of chemotherapeutic drugs

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, this compound has been shown to effectively inhibit P-glycoprotein without causing significant toxicity . At higher doses, potential toxic effects may arise, including hepatotoxicity and other adverse effects . It is important to determine the optimal dosage that maximizes the therapeutic benefits while minimizing potential risks.

Metabolic Pathways

This compound is involved in metabolic pathways related to lipid metabolism. It is a component of surface waxes in plants and is metabolized by enzymes involved in lipid biosynthesis . This compound’s presence in various plant species suggests its role in protecting plants from environmental stressors and pests . Additionally, this compound has been detected in certain foods, indicating its potential as a dietary biomarker .

Transport and Distribution

This compound is transported and distributed within cells and tissues through interactions with transporters and binding proteins . Its hydrophobic nature allows it to accumulate in lipid-rich regions of cells, such as membranes and lipid droplets . The distribution of this compound within tissues is influenced by its interactions with specific transporters and binding proteins that facilitate its movement and localization .

Subcellular Localization

This compound is localized in various subcellular compartments, including cell membranes and lipid droplets . Its hydrophobic nature allows it to integrate into lipid bilayers, affecting membrane fluidity and function . Additionally, this compound may undergo post-translational modifications that direct it to specific cellular compartments, influencing its activity and function .

Preparation Methods

Synthetic Routes and Reaction Conditions: Heptacosane can be synthesized through the catalytic hydrogenation of heptacosene, which involves the addition of hydrogen to the unsaturated hydrocarbon in the presence of a catalyst such as palladium on carbon. The reaction is typically carried out under high pressure and temperature to ensure complete hydrogenation.

Industrial Production Methods: In industrial settings, this compound is often extracted from natural sources. For instance, it can be isolated from plant waxes through a series of extraction and purification steps, including solvent extraction, distillation, and recrystallization. The industrial production of this compound focuses on obtaining high purity levels to meet the requirements of various applications .

Types of Reactions:

    Oxidation: this compound can undergo oxidation reactions, typically in the presence of strong oxidizing agents such as potassium permanganate or chromic acid. These reactions lead to the formation of carboxylic acids and other oxygenated derivatives.

    Reduction: As a saturated hydrocarbon, this compound is generally resistant to reduction. it can be reduced to smaller alkanes through processes such as cracking.

    Substitution: this compound can participate in substitution reactions, particularly halogenation. For example, in the presence of chlorine or bromine, this compound can form chlorinated or brominated derivatives under ultraviolet light or heat.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate, chromic acid, and oxygen.

    Reduction: Hydrogen gas and catalysts such as platinum or palladium.

    Substitution: Chlorine, bromine, and ultraviolet light or heat.

Major Products Formed:

Scientific Research Applications

Heptacosane has a wide range of applications in scientific research:

Comparison with Similar Compounds

Heptacosane can be compared with other long-chain alkanes such as nonacosane (C29H60) and pentacosane (C25H52). While all these compounds share similar chemical properties due to their saturated hydrocarbon nature, this compound is unique in its specific applications and interactions:

    Nonacosane: Found in similar natural sources and used in similar applications, but with a slightly higher melting point and molecular weight.

    Pentacosane: Also found in plant waxes and insect cuticles, but with a lower melting point and molecular weight compared to this compound.

Properties

IUPAC Name

heptacosane
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InChI

InChI=1S/C27H56/c1-3-5-7-9-11-13-15-17-19-21-23-25-27-26-24-22-20-18-16-14-12-10-8-6-4-2/h3-27H2,1-2H3
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InChI Key

BJQWYEJQWHSSCJ-UHFFFAOYSA-N
Source PubChem
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Canonical SMILES

CCCCCCCCCCCCCCCCCCCCCCCCCCC
Source PubChem
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Molecular Formula

C27H56
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DSSTOX Substance ID

DTXSID6058637
Record name Heptacosane
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Molecular Weight

380.7 g/mol
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Physical Description

White crystalline powder; [Alfa Aesar MSDS]
Record name Heptacosane
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Boiling Point

442 °C
Record name n-Heptacosane
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Solubility

Insoluble in water, Insoluble in ethanol; slightly soluble in ether
Record name n-Heptacosane
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Density

Density: 0.7796 g/cu cm at 60 °C
Record name n-Heptacosane
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Vapor Pressure

VP: 1 Pa at 136.7 °C; 10 Pa at 168.8 °C; 100 Pa 206.5 °C; 1 kPa at 255.8 °C; 10 kPa at 323.3 °C; 100 kPa at 421.2 °C, 2.8X10-9 mg/L at 25 °C (extrapolated)
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Color/Form

Crystals form alcohol, benzene; leaves from ethyl acetate

CAS No.

593-49-7
Record name Heptacosane
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Record name Heptacosane
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Melting Point

58.8 °C
Record name n-Heptacosane
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Customer
Q & A

Q1: What is the molecular formula and weight of heptacosane?

A1: this compound is characterized by the molecular formula C27H56 and possesses a molecular weight of 380.75 g/mol.

Q2: Does the structure of this compound contribute to its function in certain insects?

A2: Yes, the absence of alkenes in the cuticular hydrocarbon (CHC) profiles of some lycaenid butterfly larvae, where n-alkanes like this compound are dominant, appears to be a strategy to avoid predation by ants like Formica japonica. [] These ants are more attracted to CHC profiles rich in alkenes, suggesting that the alkane-rich profile of these larvae allows them to exist within the ants' territory with a reduced risk of attack.

Q3: What are the significant spectroscopic data points for this compound?

A3: While specific spectroscopic data points are not extensively detailed within the provided research, general characterization often involves techniques such as Gas Chromatography-Mass Spectrometry (GC-MS) and Nuclear Magnetic Resonance (NMR) spectroscopy. These methods help elucidate the structural features and purity of this compound.

Q4: Are there any specific applications where this compound's stability is noteworthy?

A4: While the provided literature doesn't highlight specific stability-focused applications, this compound's presence in various plant extracts suggests natural stability under certain environmental conditions. Its role as a cuticular hydrocarbon in insects also implies resilience against environmental factors. [, , , , , , , , , , , , , , , , , ]

Q5: Is there any research about this compound confined in carbon nanotubes?

A5: Yes, molecular dynamics (MD) simulations have provided insights into the behavior of n-heptacosane confined within a (25, 25) single-walled carbon nanotube (CNT). [] The simulations revealed an ordered arrangement of n-heptacosane molecules along the CNT's inner wall. Confinement within the CNT led to observable changes in the thermophysical properties of n-heptacosane, including an increase in its self-diffusion coefficient, a decrease in its melting point, and an enhancement of its thermal conductivity compared to its bulk state.

Q6: How does this compound act as a semiochemical in certain insect species?

A6: this compound plays a crucial role in the sexual communication of some longhorned beetle species like Tetropium fuscum and Tetropium cinnamopterum. [] Acting as a contact sex pheromone component, it's found in the female's cuticular hydrocarbons and elicits mating behaviors in males upon contact. Notably, (S)-11-methyl-heptacosane, an enantiomer of this compound, is particularly potent in T. fuscum, inducing full mating responses, including copulation.

Q7: How does this compound contribute to the ecological interactions of insects?

A7: In Trichogrammatoidea bactrae, a parasitic wasp, this compound acts as a kairomone, mediating its interaction with its host, the diamondback moth (Plutella xylostella). [] The wasp exhibits a strong contact response to this compound, particularly at a concentration of 2,000 ng/cm2, leading to increased parasitism of the moth's eggs. This suggests this compound's crucial role in the wasp's host-finding and parasitization behavior.

Q8: Does this compound play a role in plant-insect interactions?

A8: Research indicates that this compound, as a component of flower surface waxes in green gram (Vigna radiata), plays a crucial role in attracting the insect Spilosoma obliqua, a significant agricultural pest. [] The presence of this compound in the wax, along with other compounds, stimulates both short-range attraction and oviposition (egg-laying) in S. obliqua. This finding highlights the potential of using this compound-based blends in developing pest control strategies for this insect.

Q9: Are there any studies investigating this compound's potential as an anti-Ebola virus agent?

A9: Computational research has explored the potential of this compound as an inhibitor of the Ebola virus protein VP40, a protein crucial for viral assembly and budding. [] While still in early stages, these findings suggest that this compound could be a promising candidate for developing anti-Ebola virus therapeutics.

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